ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
Description
Properties
IUPAC Name |
ethyl 4-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-2-29-21(26)16-3-7-18(8-4-16)23-20(25)15-11-13-24(14-12-15)30(27,28)19-9-5-17(22)6-10-19/h3-10,15H,2,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGPXPFXICIVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.
Coupling with Ethyl Benzoate: The final step involves the coupling of the sulfonylated piperidine with ethyl benzoate using standard esterification techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.
Materials Science: It can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Insights from Comparisons :
Impact of Sulfonyl Group :
- The 4-fluorobenzenesulfonyl group in the target compound enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to analogs like Ethyl 4-(4-fluorophenyl)benzoate, which lacks this group .
- Substitution with chlorine (e.g., Ethyl 4-(4-chlorophenyl)benzoate) increases lipophilicity but may reduce metabolic stability .
Role of Piperidine vs. Other Heterocycles :
- Piperidine’s six-membered ring provides conformational flexibility, favoring interactions with globular enzyme pockets. Morpholine or pyrrolidine analogs (e.g., Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate) exhibit different hydrogen-bonding capabilities due to oxygen or smaller ring sizes .
Ester Group Variations: Ethyl esters (target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., Methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate), influencing bioavailability and duration of action .
Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group in the target compound improves metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs. Chlorophenyl derivatives (e.g., Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate) exhibit altered reactivity in electrophilic substitutions .
Q & A
Q. What are the optimized synthetic routes for ETHYL 4-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfonylation of piperidine : Reacting 4-fluorobenzenesulfonyl chloride with piperidine-4-carboxamide under basic conditions (e.g., triethylamine in dichloromethane).
Amide coupling : Using coupling agents like EDCI/HOBt to conjugate the sulfonylated piperidine to ethyl 4-aminobenzoate.
Esterification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Critical Variables :
- Temperature : Higher temperatures (>60°C) during sulfonylation reduce byproducts but may degrade heat-sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification .
- Catalyst ratios : Stoichiometric excess of coupling agents (1.2–1.5 eq) enhances amide bond formation .
Q. Table 1: Reaction Optimization Data
| Step | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | DCM, 0°C, 2h, TEA (1.5 eq) | 82 | 95 |
| Amide Coupling | DMF, EDCI (1.2 eq), RT, 12h | 75 | 90 |
| Purification | Silica gel, EtOAc:Hexane (3:7) | 68 | 99 |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis using SHELX software confirms stereochemistry and bond angles .
- Spectroscopy :
- HPLC : Reverse-phase C18 column (ACN/water gradient) assesses purity (>98% required for biological assays) .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound, and how are binding affinities quantified?
Methodological Answer:
- Target Identification : Computational docking (AutoDock Vina) predicts affinity for serine proteases (e.g., thrombin) due to sulfonamide’s electrophilic sulfur and piperidine’s conformational flexibility .
- In vitro Assays :
Q. Table 2: Hypothesized Targets and Affinities
| Target | Assay Type | IC50/Ki (µM) | Reference |
|---|---|---|---|
| Thrombin | Fluorogenic | 12.3 ± 1.2 | |
| σ-1 Receptor | Radioligand | 8.7 ± 0.9 |
Q. How do structural modifications (e.g., fluorobenzene vs. chlorobenzene) alter bioactivity?
Methodological Answer:
- SAR Strategy :
- Replace 4-fluorobenzenesulfonyl with 4-Cl or 4-NO2 groups.
- Assess changes in logP (HPLC logD7.4), solubility (shake-flask method), and target binding (SPR).
- Findings :
- 4-Cl substitution : Increases hydrophobicity (logP +0.5) but reduces solubility (0.8 mg/mL → 0.3 mg/mL).
- 4-NO2 substitution : Enhances thrombin inhibition (IC50 8.5 µM) due to stronger electron withdrawal .
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Source Identification : Variability often arises from:
- Mitigation :
- Cross-validate using orthogonal assays (e.g., SPR alongside enzyme kinetics).
- Standardize buffer systems (e.g., ammonium acetate pH 6.5 for consistency) .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Ester Hydrolysis : Replace ethyl benzoate with methyl or tert-butyl esters to modulate hydrolysis rates in plasma .
- Prodrug Design : Introduce PEGylated sulfonamides to enhance aqueous solubility (>5 mg/mL) .
- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., piperidine N-dealkylation); blocking with methyl groups increases t1/2 from 1.2h to 4.5h .
Q. What computational methods validate target engagement and mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., Thr98Ala in thrombin) to confirm critical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
